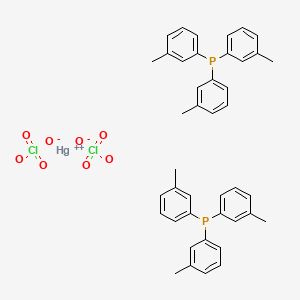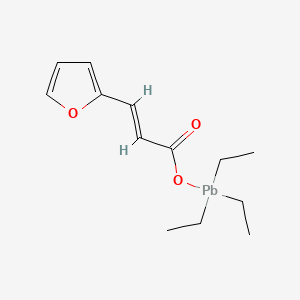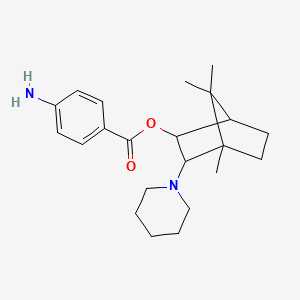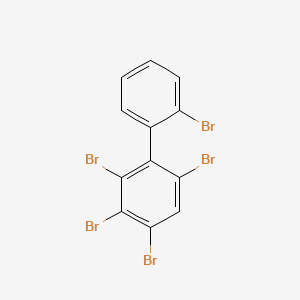
1,1'-Biphenyl, 2,2',3,4,6-pentabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of biphenyl derivatives with different functional groups.
Oxidation Reactions: Formation of biphenyl quinones or other oxidized derivatives.
Reduction Reactions: Formation of less brominated biphenyl compounds.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. The bromine atoms in the compound contribute to its flame-retardant properties by releasing bromine radicals that inhibit the combustion process .
Comparaison Avec Des Composés Similaires
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- Decabromodiphenyl ether (DBDPE)
Comparison: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other polybrominated biphenyls, it has a higher degree of bromination, leading to enhanced flame-retardant properties. Additionally, its specific substitution pattern affects its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
77910-04-4 |
|---|---|
Formule moléculaire |
C12H5Br5 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
1,2,3,5-tetrabromo-4-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |
Clé InChI |
HFCFSKONCLKHSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



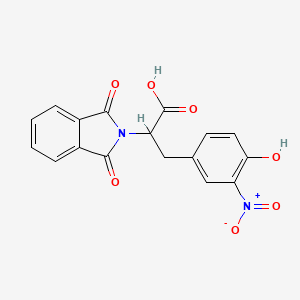
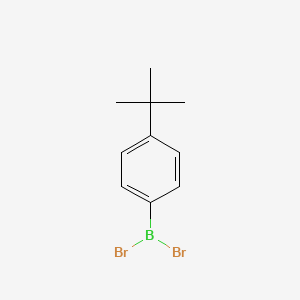
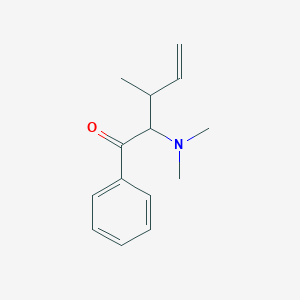
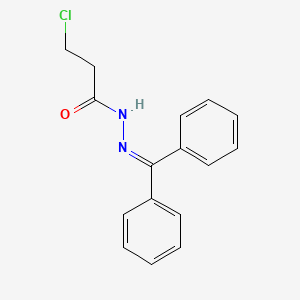



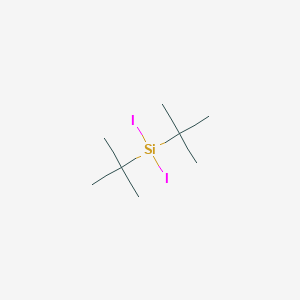
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
